5,6-Dimethoxypicolinonitrile

Catalog No.
S889459
CAS No.
1112851-50-9
M.F
C8H8N2O2
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dimethoxypicolinonitrile

CAS Number

1112851-50-9

Product Name

5,6-Dimethoxypicolinonitrile

IUPAC Name

5,6-dimethoxypyridine-2-carbonitrile

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C8H8N2O2/c1-11-7-4-3-6(5-9)10-8(7)12-2/h3-4H,1-2H3

InChI Key

AORRFAWKKJICET-UHFFFAOYSA-N

SMILES

COC1=C(N=C(C=C1)C#N)OC

Canonical SMILES

COC1=C(N=C(C=C1)C#N)OC

5,6-Dimethoxypicolinonitrile is a heterocyclic organic compound with the molecular formula C8H8N2O2C_8H_8N_2O_2. This compound features two methoxy groups attached to the 5th and 6th positions of a picolinonitrile ring. It is primarily recognized for its role as a building block in organic synthesis, with various applications in scientific research and industry. The compound is notable for its unique structure, which contributes to its distinct chemical and biological properties.

, including:

  • Oxidation: This compound can be oxidized to form corresponding oxides or acids. For instance, it can be converted into 5,6-dimethoxypicolinic acid.
  • Reduction: The nitrile group can be reduced to an amine, yielding 5,6-dimethoxypicolinamide.
  • Substitution: The methoxy groups can undergo substitution reactions with various reagents, leading to the formation of different functional groups.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride serves as reducing agents.
  • Substitution: Halogens or organometallic compounds can be used for substitution reactions.

Research indicates that 5,6-Dimethoxypicolinonitrile exhibits potential biological activities. It has been studied for its ability to inhibit specific enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition may lead to altered metabolic pathways and has implications for pharmacological applications. Additionally, the compound has been investigated for potential antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry .

Several synthetic routes are available for the preparation of 5,6-Dimethoxypicolinonitrile:

  • Reaction with Cyanogen Bromide: A common method involves the reaction of 5,6-dimethoxypyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction typically occurs under mild conditions and yields high-purity products.
  • Industrial Production: In industrial settings, large-scale synthesis may utilize automated reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

5,6-Dimethoxypicolinonitrile finds applications across various fields:

  • Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is utilized in studies related to enzyme interactions and metabolic pathways.
  • Medicine: Its potential therapeutic properties are being explored, particularly regarding antimicrobial and anticancer activities.
  • Industry: It is used in the production of pharmaceuticals and agrochemicals .

The interaction studies involving 5,6-Dimethoxypicolinonitrile focus on its effects on biological systems. Notably, it may influence gene expression and protein synthesis through interactions with nucleic acids. Additionally, its ability to inhibit specific enzymes suggests that it could modulate metabolic pathways significantly. These interactions are essential for understanding its potential therapeutic applications.

Several compounds share structural similarities with 5,6-Dimethoxypicolinonitrile. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
5,6-DimethoxynicotinaldehydeContains an aldehyde instead of nitrileExhibits different reactivity due to the aldehyde group
5,6-DimethoxypicolinaldehydeSimilar structure with an aldehydeDifferent biological activity profile compared to nitriles
2,6-DimethylisonicotinonitrileMethyl substitutions at different positionsVaries in reactivity due to different substitution patterns
5,6-Dimethoxynicotinic acidCarboxylic acid instead of nitrileDifferent solubility and reactivity characteristics
2,5,6-TrimethoxynicotinonitrileAdditional methoxy groupEnhanced solubility and potential biological activity

The uniqueness of 5,6-Dimethoxypicolinonitrile lies in its specific substitution pattern on the picolinonitrile ring. This configuration imparts distinct chemical reactivity and selectivity compared to its analogs, making it valuable for targeted applications in research and industry .

XLogP3

1.2

Wikipedia

5,6-Dimethoxypyridine-2-carbonitrile

Dates

Modify: 2023-08-16

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